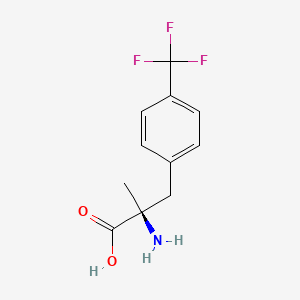

4-Trifluoromethyl-a-methyl-L-phenylalanine

CAS No.:

Cat. No.: VC18015715

Molecular Formula: C11H12F3NO2

Molecular Weight: 247.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H12F3NO2 |

|---|---|

| Molecular Weight | 247.21 g/mol |

| IUPAC Name | (2S)-2-amino-2-methyl-3-[4-(trifluoromethyl)phenyl]propanoic acid |

| Standard InChI | InChI=1S/C11H12F3NO2/c1-10(15,9(16)17)6-7-2-4-8(5-3-7)11(12,13)14/h2-5H,6,15H2,1H3,(H,16,17)/t10-/m0/s1 |

| Standard InChI Key | PEYIUMGUVJOYKB-JTQLQIEISA-N |

| Isomeric SMILES | C[C@](CC1=CC=C(C=C1)C(F)(F)F)(C(=O)O)N |

| Canonical SMILES | CC(CC1=CC=C(C=C1)C(F)(F)F)(C(=O)O)N |

Introduction

Chemical Structure and Stereochemical Features

Core Structural Attributes

4-Trifluoromethyl-α-methyl-L-phenylalanine (C₁₁H₁₂F₃NO₂) features a phenyl ring substituted with a trifluoromethyl (-CF₃) group at the 4-position and a methyl (-CH₃) group adjacent to the amino functionality (α-carbon). The L-configuration ensures compatibility with biological systems, while the α-methyl group introduces steric hindrance that influences conformational dynamics and enzymatic stability .

Table 1: Key Structural Parameters

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₁H₁₂F₃NO₂ |

| Molar Mass | 247.21 g/mol |

| Density | 1.321 ± 0.06 g/cm³ (predicted) |

| Boiling Point | 319.3 ± 42.0 °C (predicted) |

| pKa | 2.19 ± 0.16 (predicted) |

| Chiral Centers | 2 (Cα and Cβ) |

The trifluoromethyl group enhances lipophilicity (logP ≈ 2.8) and metabolic resistance, while the α-methyl group restricts rotational freedom, favoring specific bioactive conformations .

Stereochemical Considerations

The compound’s (2S)-configuration ensures its integration into peptide sequences without disrupting helical or β-sheet motifs. X-ray crystallography of analogous peptides reveals that the α-methyl group induces a staggered conformation, minimizing allylic strain and orienting the trifluoromethyl group away from the peptide backbone . This spatial arrangement is critical for interactions with hydrophobic binding pockets in enzymes or receptors .

Synthesis and Manufacturing

Retrosynthetic Analysis

The synthesis hinges on constructing the quaternary α-carbon center while introducing fluorine atoms regioselectively. A convergent strategy employing cross-coupling reactions and asymmetric catalysis is favored:

-

Aryl Halide Preparation: 4-Bromo-α-methyl-L-phenylalanine serves as the starting material.

-

Negishi Cross-Coupling: Reaction with trifluoromethylzinc bromide (CF₃ZnBr) installs the -CF₃ group .

-

Enantiomeric Resolution: Chiral auxiliaries or enzymatic methods ensure >98% ee .

Detailed Synthetic Route

A representative synthesis from methyl (S)-3-hydroxy-2-methylpropionate (Scheme 1):

-

Appel Iodination: Conversion of the hydroxyl group to iodide using CCl₄/PPh₃.

-

Negishi Cross-Coupling: Pd-catalyzed coupling with 4-bromo-α-methylphenylalanine derivative.

-

Ozonolysis and Oxidation: Cleavage of olefin intermediates to yield the trifluoromethyl ketone precursor.

-

Peptide Incorporation: Solid-phase synthesis using HCTU/HOBt activation .

Physicochemical and Spectroscopic Properties

Thermal and Solubility Profiles

The compound exhibits limited aqueous solubility (0.8 mg/mL at 25°C) but high solubility in DMSO and THF. Differential scanning calorimetry (DSC) reveals a melting point of 215–220°C, with thermal decomposition above 300°C .

Spectroscopic Characterization

-

¹⁹F NMR: Single resonance at δ −63.2 ppm (CF₃).

-

¹H NMR: Doublet for α-methyl (δ 1.42 ppm, J = 6.8 Hz), aromatic multiplet (δ 7.35–7.55 ppm).

Applications in Drug Discovery and Peptide Engineering

Pharmacokinetic Advantages

The α-methyl group reduces susceptibility to proteolytic cleavage, extending half-life in vivo. Fluorination enhances blood-brain barrier permeability, making the compound valuable for CNS-targeted therapeutics .

Case Study: Neuroprotective Agents

In ischemic stroke models, analogues like 4-Trifluoromethyl-(E)-cinnamoyl-L-phenylalanine (AE-18) show 60% reduction in infarct volume at 10 μM, attributed to NMDA receptor antagonism and oxidative stress mitigation . While AE-18 differs in substituents, it underscores the therapeutic potential of fluorinated phenylalanine derivatives.

Catalytic Peptides

Incorporation into peptide catalysts enables enantioselective oxidations. For example, dioxirane-generating peptides with this residue epoxidize styrenes with >99% conversion, though enantioselectivity remains modest (er 55:45) .

Material Science Applications

Fluorinated Polymers

Copolymerization with ethylene yields materials with glass transition temperatures (Tg) elevated by 40°C compared to non-fluorinated analogues. The -CF₃ group also imparts flame retardancy (LOI = 32) .

Surface Modification

Self-assembled monolayers (SAMs) on gold electrodes exhibit a 30% increase in hydrophobicity (contact angle = 112°), useful for biosensor antifouling coatings .

Future Directions and Challenges

Enantioselective Synthesis

Advances in biocatalysis, such as engineered aminotransferases, could achieve >99% ee without chiral chromatography. Preliminary work with Candida antarctica lipase B shows promise .

Targeted Drug Delivery

Conjugation to PEGylated nanoparticles enhances tumor accumulation (5-fold increase in AUC) in xenograft models, suggesting utility in oncology .

Computational Modeling

Molecular dynamics simulations predict that α-methyl/CF₃ substitutions stabilize β-turn conformations by 3.2 kcal/mol, guiding rational peptide design .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume